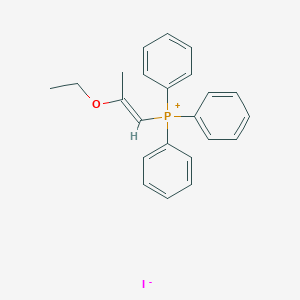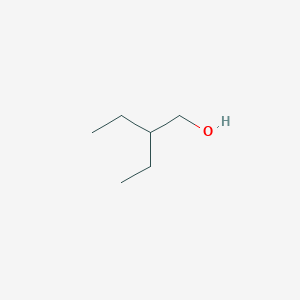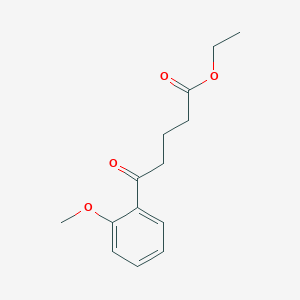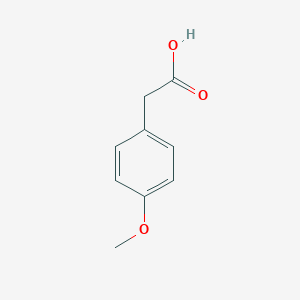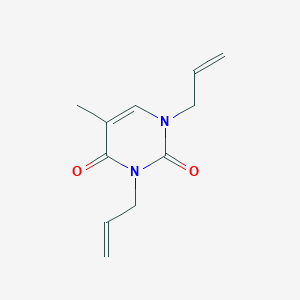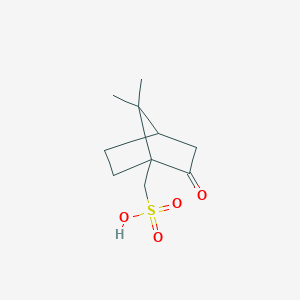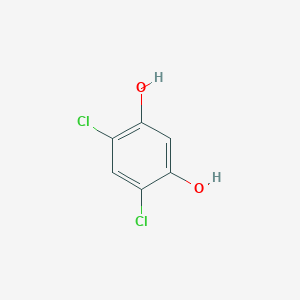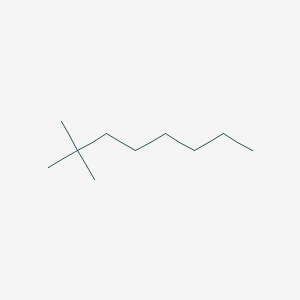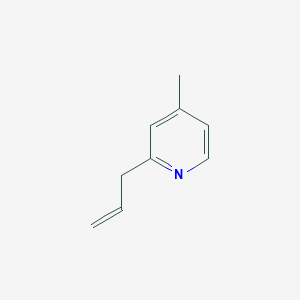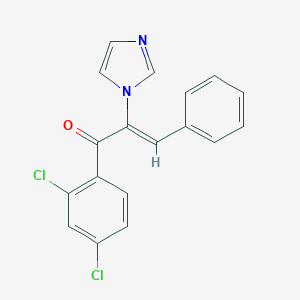
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as clotrimazole, and it belongs to the family of azole antifungal agents. Clotrimazole has been widely used as a topical antifungal medication to treat various fungal infections, including athlete's foot, ringworm, and jock itch. However, apart from its use as an antifungal agent, clotrimazole has also been studied for its potential applications in other areas, including scientific research.
Mécanisme D'action
The mechanism of action of clotrimazole involves its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Without ergosterol, the fungal cell membrane becomes destabilized, leading to cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Effets Biochimiques Et Physiologiques
Apart from its antifungal activity, clotrimazole has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Clotrimazole has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Clotrimazole has several advantages as a tool for scientific research. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying ion channels and other cellular processes. Clotrimazole is also relatively inexpensive and readily available, making it accessible to researchers. However, there are also some limitations to its use. For example, clotrimazole has low solubility in water, which can make it difficult to use in certain experiments. Additionally, clotrimazole has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on clotrimazole. One area of research is the development of more potent and selective ion channel modulators based on the structure of clotrimazole. Another area of research is the investigation of the potential use of clotrimazole as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the off-target effects of clotrimazole and to develop strategies to minimize these effects.
Conclusion:
In conclusion, clotrimazole is a well-established compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its use as a tool for studying ion channels and other cellular processes has been well-established, and it has also been studied for its potential therapeutic applications in cancer and inflammation. While there are some limitations to its use, the future directions for research on clotrimazole are promising, and it is likely to continue to be an important tool in scientific research.
Méthodes De Synthèse
The synthesis of clotrimazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with phenylmagnesium bromide, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization. This method of synthesis has been well-established, and it has been used to produce clotrimazole on a large scale.
Applications De Recherche Scientifique
Clotrimazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the function of ion channels. Ion channels are membrane proteins that play a critical role in various cellular processes, including cell signaling, muscle contraction, and neurotransmission. Clotrimazole has been shown to modulate the activity of ion channels, making it a valuable tool for studying their function.
Propriétés
Numéro CAS |
120758-59-0 |
|---|---|
Nom du produit |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) |
Formule moléculaire |
C18H12Cl2N2O |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H/b17-10- |
Clé InChI |
BFIVVDFEHOSPHM-YVLHZVERSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3 |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Synonymes |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



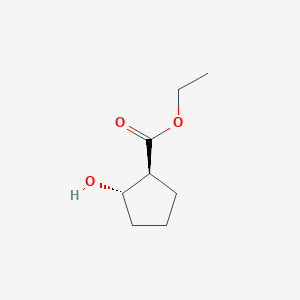
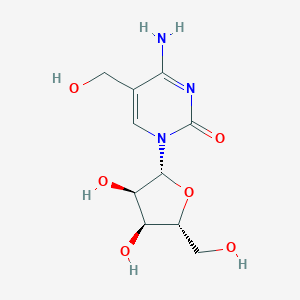
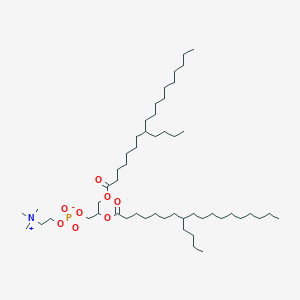
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
